molecular formula C26H29N5O3 B10837961 ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate

ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate

Cat. No.: B10837961
M. Wt: 459.5 g/mol
InChI Key: JBEUFWOCGLXNCS-XSFVSMFZSA-N
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Preparation Methods

The synthetic routes and reaction conditions for RWJ-46458 are not extensively documented in publicly available sources. as a small molecule drug, it likely involves standard organic synthesis techniques, including the formation of heterocyclic structures and functional group modifications. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

RWJ-46458, as an angiotensin II receptor type 1 antagonist, would undergo various chemical reactions typical of small molecule drugs. These reactions may include:

Mechanism of Action

RWJ-46458 exerts its effects by antagonizing the angiotensin II receptor type 1. This receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. By blocking the action of angiotensin II at this receptor, RWJ-46458 prevents vasoconstriction and promotes vasodilation, leading to a reduction in blood pressure .

Comparison with Similar Compounds

RWJ-46458 can be compared to other angiotensin II receptor type 1 antagonists, such as losartan, valsartan, and irbesartan. These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. RWJ-46458’s uniqueness lies in its specific chemical structure and the potential for different binding affinities and selectivities for the angiotensin II receptor type 1 .

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate

InChI

InChI=1S/C26H29N5O3/c1-4-26(3)15-20(14-24(33)34-5-2)31(23(32)16-26)17-18-10-12-19(13-11-18)21-8-6-7-9-22(21)25-27-29-30-28-25/h6-14H,4-5,15-17H2,1-3H3,(H,27,28,29,30)/b20-14+

InChI Key

JBEUFWOCGLXNCS-XSFVSMFZSA-N

Isomeric SMILES

CCC1(C/C(=C\C(=O)OCC)/N(C(=O)C1)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C

Canonical SMILES

CCC1(CC(=CC(=O)OCC)N(C(=O)C1)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C

Origin of Product

United States

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